酚醛树脂

描述

Phenol-formaldehyde resin is a synthetic resin made by reacting phenol (an aromatic alcohol derived from benzene) with formaldehyde (a reactive gas derived from methane). It was the first completely synthetic polymer to be commercialized . It is used in adhesives for the bonding of plywood and other structural wood products .

Synthesis Analysis

Phenol-formaldehyde resins are formed by a step-growth polymerization reaction that can be either acid- or base-catalyzed . There are two basic methods for making the polymer into useful resins. One method involves reacting an excess of formaldehyde with phenol in the presence of a base catalyst in water solution to yield a low-molecular-weight prepolymer called a resole . The other method involves reacting formaldehyde with an excess of phenol, using an acid catalyst. This process produces a solid prepolymer called a novolac .

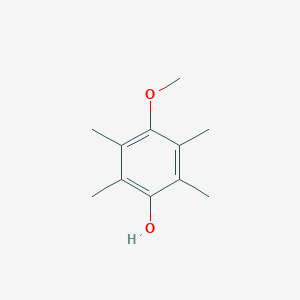

Molecular Structure Analysis

The molecular structure of phenol-formaldehyde resin is complex and depends on the synthesis process. The components of crude bio-oil had various degrees of effects on the resin’s performance, and the most obvious one is the phenols .

Chemical Reactions Analysis

The physico-chemical and application properties of phenol-formaldehyde resins depend on factors such as the type and amount of catalyst, formaldehyde-to-phenol mole ratio, temperature, and time of the synthesis process .

Physical And Chemical Properties Analysis

Phenol-formaldehyde resins possess high mechanical strength and are resistant to water, chemicals, and heat . They have good electrical insulating properties and high mechanical strength .

科学研究应用

Binders for Composite Materials

Phenol-formaldehyde resins (PFR) are used as binders for composite materials due to their high mechanical strength and resistance to water, chemicals, and heat .

Adhesives

PFR are widely used as adhesives in various industries. Their high capacities for wetting, impregnating, and solubility allow them to combine with almost all materials in their initial state .

Paint and Varnish Industry

The paint and varnish industry uses PFR due to their strong adherence to a great many materials .

Production of Wood-based Panels

PFR are most widely used as binders and adhesives in the production of wood-based panels .

Casting Molds and Rods

In the manufacturing industry, PFR are used in the production of casting molds and rods .

Heat-insulating Materials

Due to their resistance to heat, PFR are used in the production of heat-insulating materials .

Laminated Plastics

PFR are used in the production of laminated plastics, providing them with good electrical insulating properties and high mechanical strength .

Abrasive and Refractory Materials

The abrasive and refractory industries use PFR due to their chemical inertness and resistance to water, heat, and fire .

It’s important to note that while PFR have many advantages, they also have some disadvantages such as the toxicity of their main components . Therefore, ongoing research is focused on developing new processes and upgrading existing ones for the production of PFR . For example, a laboratory study has confirmed that phenol in PFR can be replaced with deep thermal-processing products of raw wood .

作用机制

安全和危害

未来方向

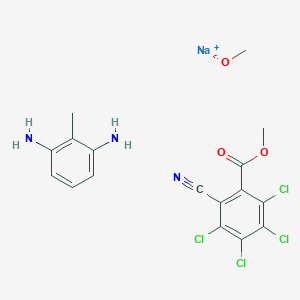

There is ongoing research into modifying phenol-formaldehyde resins with bio-oil model compounds, which could provide a basis for the modification of phenol-formaldehyde resin by crude bio-oil . Other research focuses on the use of phenol-formaldehyde resins in the production of laminated plastics .

属性

InChI |

InChI=1S/C8H6O2/c1-6-4-3-5-7(10-2)8(6)9/h1-5,9H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGFMDJXCMQABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

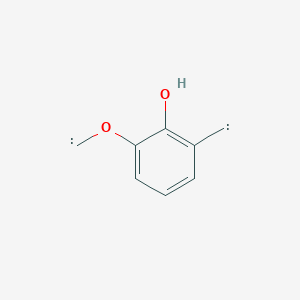

Canonical SMILES |

[CH]C1=C(C(=CC=C1)O[CH])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol-formaldehyde resin | |

CAS RN |

9003-35-4 | |

| Record name | Phenol-formaldehyde resin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009003354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

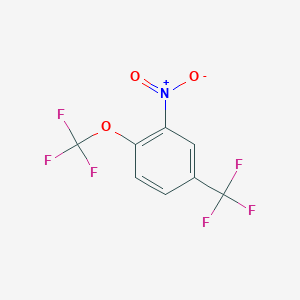

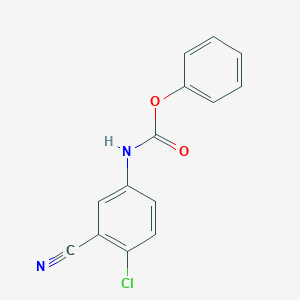

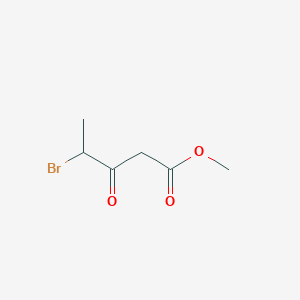

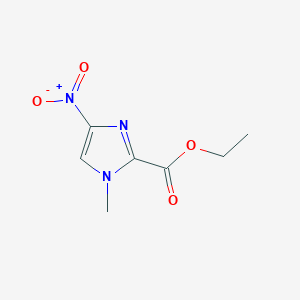

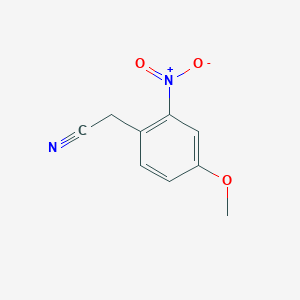

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

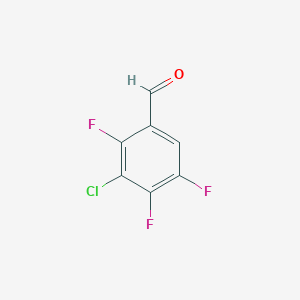

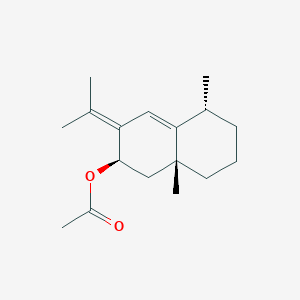

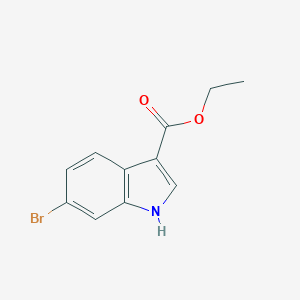

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula of Phenol-Formaldehyde Resin?

A1: Phenol-Formaldehyde resins don't have a single, well-defined molecular formula. They are complex mixtures of oligomers with varying chain lengths and degrees of crosslinking. The structure is formed through the polymerization of phenol (C6H5OH) and formaldehyde (CH2O).

Q2: What is the typical molecular weight of Phenol-Formaldehyde Resin?

A2: Similar to the molecular formula, the molecular weight of PF resins is not fixed and depends on the synthesis conditions and degree of polymerization. The weight can range from a few hundred to several thousand grams per mole.

Q3: How can you determine the structure of Phenol-Formaldehyde Resin?

A3: Several spectroscopic techniques are used to characterize the structure of PF resins. These include:

- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups like -OH, -CH2-, and aromatic rings. [, , , , , ]

- Nuclear Magnetic Resonance (NMR): Provides information on the types and arrangements of hydrogen and carbon atoms within the resin structure. [, , ]

- Size-Exclusion Chromatography (SEC): Helps determine the molecular weight distribution of the resin. []

Q4: Are there different types of Phenol-Formaldehyde Resins?

A4: Yes, PF resins can be broadly categorized into two main types based on the reaction conditions and formaldehyde/phenol ratio:

- Novolac Resins: Synthesized with an acidic catalyst and a formaldehyde to phenol ratio less than 1. These resins require a curing agent, typically hexamethylenetetramine, to form a crosslinked network. [, , , ]

- Resol Resins: Synthesized with a basic catalyst and a formaldehyde to phenol ratio greater than 1. These resins are self-curing upon heating. [, , , , ]

Q5: How does the formaldehyde/phenol ratio affect the resin properties?

A5: The formaldehyde/phenol ratio significantly impacts the properties of the final resin. Higher ratios generally lead to increased crosslinking density, resulting in harder, more brittle, and more thermally stable resins. [, , ]

Q6: Can the properties of Phenol-Formaldehyde Resin be modified?

A6: Yes, PF resins can be modified to tailor their properties for specific applications. This can be achieved through various methods:

- Co-polymerization: Incorporating other monomers during synthesis, such as lignin, to enhance specific properties like biodegradability or reduce cost. [, , , , ]

- Blending: Mixing PF resin with other polymers, like epoxy resins or polyvinylpyrrolidone, to improve flexibility, toughness, or adhesion. [, , , , ]

- Addition of Additives: Incorporating fillers, plasticizers, or reinforcing agents to modify properties such as strength, thermal stability, or flame retardancy. [, , , , , ]

Q7: What are the key properties of Phenol-Formaldehyde Resins that make them suitable for various applications?

A7: PF resins possess a combination of desirable properties, including:

Q8: What are some common applications of Phenol-Formaldehyde Resins?

A8: PF resins are used in a wide range of applications, including:

- Wood adhesives: For plywood, oriented strand board (OSB), and other wood-based composites. [, , , ]

- Molding compounds: For electrical components, automotive parts, and household appliances. [, ]

- Coatings: For corrosion protection, insulation, and decorative finishes. [, ]

Q9: How does the curing process affect the properties of Phenol-Formaldehyde Resin?

A9: Curing transforms the liquid resin into a rigid, crosslinked network, significantly influencing its final properties. Factors like curing temperature, time, and the presence of catalysts or hardeners affect the degree of crosslinking and ultimately the strength, thermal stability, and chemical resistance of the cured resin. [, , , ]

Q10: What are the limitations of Phenol-Formaldehyde Resins?

A10: Some limitations of PF resins include:

- Formaldehyde emission: Formaldehyde release from PF resins, particularly during curing and in the early stages of product life, raises environmental and health concerns. [, , ]

- Dark color: The inherent dark color of PF resins can limit their use in applications requiring light color or transparency. []

Q11: What are the environmental concerns associated with Phenol-Formaldehyde Resins?

A11: The primary environmental concern is the release of formaldehyde, a volatile organic compound (VOC) classified as a human carcinogen. Formaldehyde emission occurs during resin production, curing, and from the final product. [, , ]

Q12: Are there any regulations regarding the use and disposal of Phenol-Formaldehyde Resins?

A12: Yes, various regulations and standards address formaldehyde emissions from PF resin-containing products, such as wood-based composites. These regulations vary by country and application, focusing on limiting formaldehyde release to protect human health and the environment. [, ]

Q13: What are some strategies to mitigate the environmental impact of Phenol-Formaldehyde Resins?

A13: Researchers are exploring several strategies to reduce formaldehyde emissions and the environmental footprint of PF resins:

- Developing low-formaldehyde or formaldehyde-free resins [, ]

- Exploring bio-based alternatives to phenol, like lignin [, , ]

Q14: What are some areas of ongoing research in Phenol-Formaldehyde Resin technology?

A14: Research on PF resins continues to focus on:

- Developing sustainable and bio-based alternatives [, , , ]

- Reducing or eliminating formaldehyde emissions [, , ]

- Improving mechanical properties like toughness and impact resistance [, , ]

Q15: What are some promising alternatives to Phenol-Formaldehyde Resins?

A15: Researchers are investigating several alternatives to PF resins, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate](/img/structure/B8565.png)

![3-(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B8568.png)

![N-[4-(cyanoacetyl)phenyl]methanesulfonamide](/img/structure/B8578.png)

![2-[3-(2-Hydroxypropan-2-yl)-1-adamantyl]propan-2-ol](/img/structure/B8582.png)